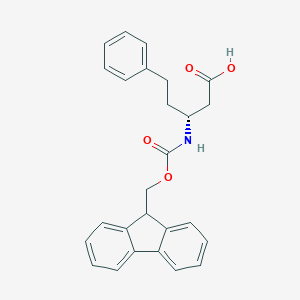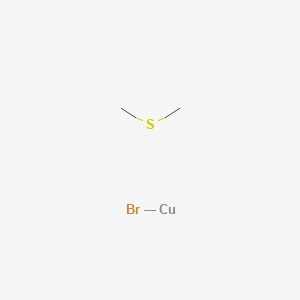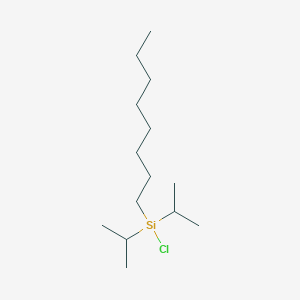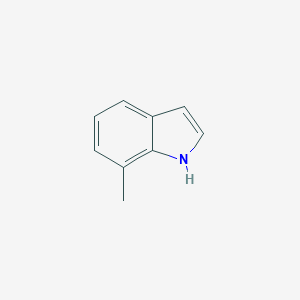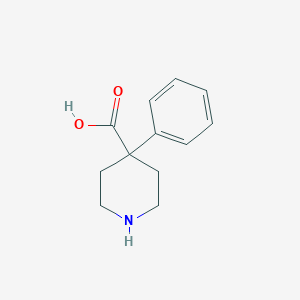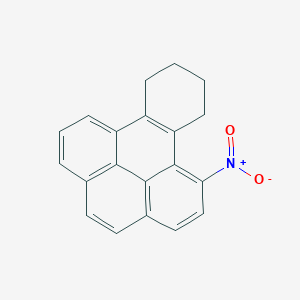
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, commonly referred to as 1-Nitropyrene (1-NP), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a highly toxic and carcinogenic compound that has been extensively studied due to its harmful effects on human health and the environment.
Wirkmechanismus
The carcinogenicity of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is primarily attributed to its ability to form DNA adducts, which can lead to mutations and chromosomal aberrations. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can also induce oxidative stress and inflammation, which can contribute to its carcinogenic and toxic effects. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been shown to interfere with various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.
Biochemische Und Physiologische Effekte
Exposure to 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been associated with various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been shown to affect various organs and systems, including the lungs, liver, kidneys, and reproductive system. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been linked to various diseases, including cancer, respiratory diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is a useful compound for studying the mechanisms of PAH-induced carcinogenesis and evaluating the genotoxicity and mutagenicity of PAHs. However, its complex synthesis method and hazardous properties make it difficult to handle and use in lab experiments. Additionally, the high cost of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene and the limited availability of pure samples can be a limitation for some studies.
Zukünftige Richtungen
There are several future directions for research on 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, including the development of new methods for its synthesis and purification, the investigation of its effects on epigenetic modifications, and the evaluation of its potential as a biomarker for PAH exposure. Additionally, further studies are needed to elucidate the mechanisms of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene-induced carcinogenesis and to identify potential preventive and therapeutic strategies for PAH-related diseases.
Synthesemethoden
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including the reaction of benzo(e)pyrene with nitric acid or the reaction of 1-nitroso-9,10,11,12-tetrahydrobenzo(e)pyrene with acetic anhydride. The most common method involves the nitration of benzo(e)pyrene, which is a complex and hazardous process that requires the use of concentrated nitric acid and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied due to its toxic and carcinogenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and to evaluate the genotoxicity and mutagenicity of PAHs. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been used to study the effects of PAH exposure on various biological systems, including cell cultures, animal models, and human populations.
Eigenschaften
CAS-Nummer |
120812-46-6 |
|---|---|
Produktname |
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
8-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h3-4,7-11H,1-2,5-6H2 |
InChI-Schlüssel |
KVTWJUNKDRKCGV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] |
Andere CAS-Nummern |
120812-46-6 |
Synonyme |
1-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



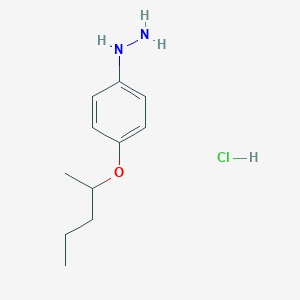
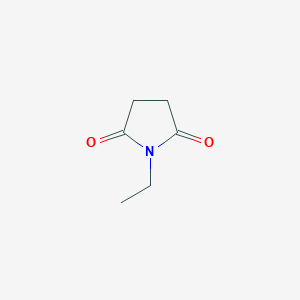
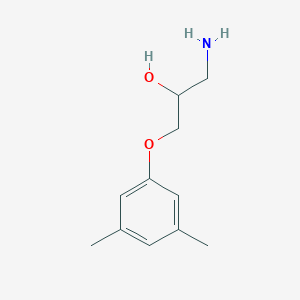
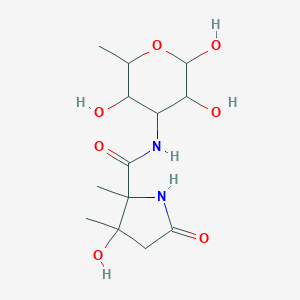
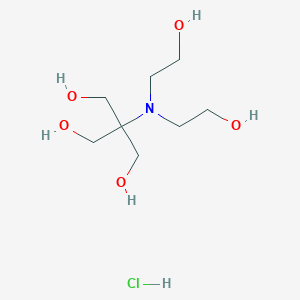
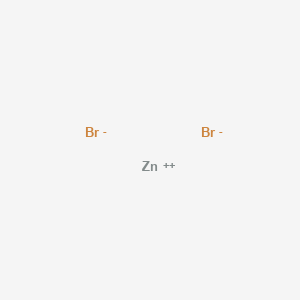
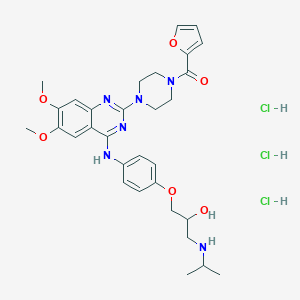
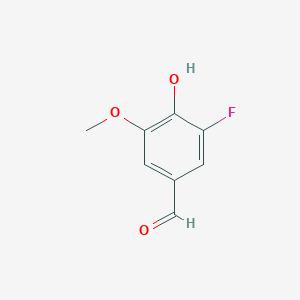
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
